2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a furan and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan and pyridine moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further functionalized through coupling reactions such as Heck or Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The furan and pyridine moieties can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide: Unique due to its specific substitution pattern and combination of functional groups.
2-chloro-6-fluoro-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-6-fluoro-N-{[5-(pyridin-3-yl)pyridin-3-yl]methyl}benzamide: Contains an additional pyridine ring, altering its electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro, fluoro, furan, and pyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-2-1-3-15(19)16(14)17(22)21-8-11-6-13(9-20-7-11)12-4-5-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAZDQKQYJUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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